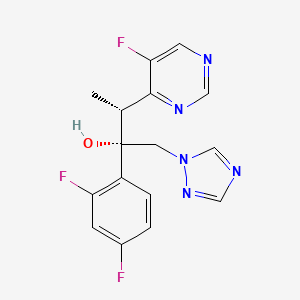![molecular formula C12H17Cl2NO B3024491 [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1339861-52-7](/img/structure/B3024491.png)
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Vue d'ensemble
Description
“[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1158337-08-6 . Its IUPAC name is 2-(4-chloro-3-methylphenoxy)aniline hydrochloride . The molecular weight of this compound is 270.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClNO.ClH/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15;/h2-8H,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.16 . Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data.Applications De Recherche Scientifique
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride has a wide range of scientific research applications. It has been used to study protein-protein interactions, signal transduction, and enzyme regulation. It has also been used to study the structure and function of enzymes, as well as to study the effects of drugs on the body. Additionally, it has been used to study the effects of environmental toxins on the body, as well as to study the effects of environmental stressors on the body.
Mécanisme D'action
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride works by binding to specific proteins in the body, which then activates a signal transduction pathway. This signal transduction pathway then activates a variety of physiological processes, such as enzyme regulation, cell growth, and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as to modulate the activity of enzymes involved in the metabolism of drugs and toxins. Additionally, it has been shown to modulate the activity of proteins involved in the regulation of cell growth and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is relatively non-toxic and is relatively inexpensive. However, this compound does have some limitations for use in lab experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in organic solvents, so it may require the use of a surfactant or other chemical to facilitate its dissolution.
Orientations Futures
The potential future directions for research involving [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride are numerous. For example, further research could be conducted to better understand the mechanisms of action of this compound and its biochemical and physiological effects. Additionally, further research could be conducted to develop new applications for this compound, such as its use in drug delivery systems or its use in the development of new therapeutic agents. Furthermore, further research could be conducted to optimize the synthesis of this compound and to develop new methods for its synthesis. Finally, further research could be conducted to investigate the potential toxicity of this compound and its potential interactions with other compounds.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9;/h4-6,9,12H,2-3,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMAJTBBKNYYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


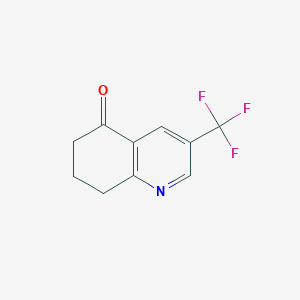


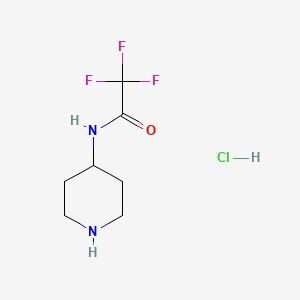
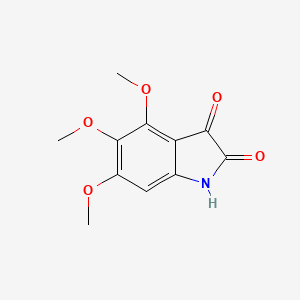
![2-[4-(Trifluoromethyl)phenoxy]propylamine](/img/structure/B3024419.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B3024420.png)
![6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3024421.png)
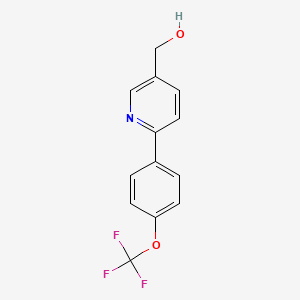
![[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol](/img/structure/B3024424.png)


![N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide](/img/structure/B3024428.png)
